![molecular formula C18H27N3O6S B11053198 N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide](/img/no-structure.png)
N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, a methoxy group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the morpholino group: This can be achieved by reacting a suitable amine with an epoxide under basic conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide
- 3-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
Uniqueness
N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications.
Eigenschaften
Molekularformel |
C18H27N3O6S |
---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C18H27N3O6S/c1-25-17-13-15(19-28(23,24)21-7-3-2-4-8-21)5-6-16(17)27-14-18(22)20-9-11-26-12-10-20/h5-6,13,19H,2-4,7-12,14H2,1H3 |
InChI-Schlüssel |
NXIFAOOZUZDPMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)N2CCCCC2)OCC(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.